3beta[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DC-Cholesterol.HCl involves the reaction of cholesteryl chloroformate with N,N-dimethylethylenediamine in chloroform. The resulting product is then crystallized from a mixture of ethanol and acetonitrile, followed by further crystallization from cyclohexane and ethanol-acetonitrile mixtures . The final step involves treating DC-Cholesterol with hydrogen chloride in ethyl acetate to obtain DC-Cholesterol.HCl .
Industrial Production Methods
Industrial production of DC-Cholesterol.HCl follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions and purification steps to meet the required standards for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
DC-Cholesterol.HCl primarily undergoes substitution reactions due to the presence of its reactive functional groups. It can also participate in complex formation with nucleic acids and other biomolecules .
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like N,N-dimethylethylenediamine and cholesteryl chloroformate in solvents such as chloroform and ethyl acetate.
Complex Formation: Involves the use of nucleic acids and other biomolecules under physiological conditions.
Major Products Formed
The major products formed from these reactions include DC-Cholesterol.HCl itself and its complexes with nucleic acids, which are used in various transfection and drug delivery applications .
Scientific Research Applications
DC-Cholesterol.HCl has a wide range of applications in scientific research:
Mechanism of Action
DC-Cholesterol.HCl exerts its effects by forming stable complexes with nucleic acids, facilitating their delivery into cells. The cationic nature of the compound allows it to interact with the negatively charged nucleic acids, forming lipoplexes that can be taken up by cells through endocytosis . Once inside the cell, the nucleic acids are released, allowing them to exert their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Cholesteryl 3β-N-(dimethylaminoethyl)carbamate hydrochloride
- Cholesteryl N-(2-dimethylaminoethyl)carbamate
- Dioleoylphosphatidylethanolamine (DOPE)
Uniqueness
DC-Cholesterol.HCl is unique due to its high efficiency in forming stable complexes with nucleic acids and its ability to facilitate efficient transfection. Its cationic nature and cholesterol backbone provide stability and compatibility with biological membranes, making it a preferred choice for gene delivery applications .
Properties
Molecular Formula |
C29H51ClN2O2 |
---|---|
Molecular Weight |
495.2 g/mol |
IUPAC Name |
[(10R,13R)-10,13-dimethyl-17-pentan-2-yl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C29H50N2O2.ClH/c1-7-8-20(2)24-11-12-25-23-10-9-21-19-22(33-27(32)30-17-18-31(5)6)13-15-28(21,3)26(23)14-16-29(24,25)4;/h9,20,22-26H,7-8,10-19H2,1-6H3,(H,30,32);1H/t20?,22?,23?,24?,25?,26?,28-,29+;/m0./s1 |
InChI Key |
DLTMWOWDCXLJPW-HRDGYYLMSA-N |
Isomeric SMILES |
CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl |
Canonical SMILES |
CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl |
Origin of Product |
United States |
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